4-amino-2-chloro-N-methoxy-N-methylbenzamide
Description
4-Amino-2-chloro-N-methoxy-N-methylbenzamide is a substituted benzamide derivative characterized by a benzamide core with amino (NH₂) and chloro (Cl) groups at the 4- and 2-positions, respectively, and methoxy (OCH₃) and methyl (CH₃) groups attached to the amide nitrogen. This structural configuration imparts unique physicochemical and pharmacological properties, making it a compound of interest in medicinal chemistry and drug development.
Properties
IUPAC Name |
4-amino-2-chloro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)7-4-3-6(11)5-8(7)10/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQZHPXNSWLJDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(C=C(C=C1)N)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-methoxy-N-methylbenzamide typically involves the reaction of 4-amino-2-chlorobenzoic acid with N-methoxy-N-methylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or ethoxy derivatives.
Oxidation: Nitro derivatives are formed.
Reduction: Corresponding amines are produced.
Hydrolysis: Carboxylic acid and amine are the major products.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-amino-2-chloro-N-methoxy-N-methylbenzamide serves as an intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable building block in organic synthesis.
Biology
Research has indicated that this compound possesses potential biological activities , including:
- Antimicrobial Activity : Studies have shown significant inhibition against both Gram-positive and Gram-negative bacteria using disk diffusion methods. It demonstrated notable inhibition zones against tested bacterial strains.
- Anticancer Properties : Investigations into the anticancer potential of this compound revealed cytotoxic effects on various cancer cell lines. For instance, derivatives of benzamide have been shown to induce apoptosis and inhibit cell proliferation by interacting with protein kinases .
Medicine
The compound is under investigation for its potential as a therapeutic agent for various medical conditions. Its interactions with specific molecular targets suggest possible applications in drug development aimed at treating cancer and bacterial infections .
Antimicrobial Activity Study
- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
- Method : Disk diffusion method.
- Results : Significant inhibition zones were observed against multiple bacterial strains, indicating strong antimicrobial activity.
Anticancer Efficacy Assessment
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-amino-2-chloro-N-methoxy-N-methylbenzamide with structurally related benzamides, focusing on substituents, biological activities, and synthesis pathways:
Key Structural Differences:
- Chloro Positioning: The 2-chloro substituent distinguishes it from 4-amino-5-chloro derivatives (e.g., AS-4370), which are optimized for gastrokinetic activity .
- Amino Group: The 4-amino group is a common feature in bioactive benzamides, facilitating hydrogen bonding with biological targets .
Physicochemical Properties
- Melting Points : Related benzamides exhibit melting points between 177–180°C (e.g., Compound 11 ), while morpholine derivatives like AS-4370 are typically crystalline solids .
- Solubility : The N-methoxy-N-methyl groups likely improve solubility in polar solvents compared to N-aryl benzamides (e.g., 4-Chloro-N-(2-methoxyphenyl)benzamide ).
Biological Activity
4-amino-2-chloro-N-methoxy-N-methylbenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by an amino group, a chloro substituent, and methoxy and methyl groups, influences its interaction with various biological targets, making it a subject of extensive research.
- Molecular Formula : C10H12ClN2O2
- Molecular Weight : Approximately 214.66 g/mol
The presence of the chloro and methoxy groups enhances its reactivity and biological profile, allowing it to function as an enzyme inhibitor and potentially modulate various biochemical pathways.
The mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. It acts primarily by:
- Enzyme Inhibition : The compound can bind to the active sites of target enzymes, preventing substrate access and inhibiting enzymatic activity. This property is crucial for its potential therapeutic applications in treating diseases where enzyme modulation is beneficial.
- Receptor Interaction : It may also interact with various receptors, leading to downstream biological effects. The exact nature of these interactions can vary based on the specific target proteins involved.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential efficacy against bacterial infections, positioning it as a candidate for antibiotic development.
- Anti-inflammatory Effects : The compound may influence inflammatory pathways, making it relevant for conditions characterized by excessive inflammation.
- Anticancer Potential : Initial investigations into its anticancer properties show promise, particularly in inhibiting cancer cell proliferation through enzyme modulation.
Comparison of Biological Activities with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Contains methoxy group; unique substitution pattern | Enzyme inhibitor; antimicrobial |
| 2-amino-4-chloro-N-methylbenzamide | Different positioning of amino and chloro groups | Moderate enzyme inhibition |
| 4-amino-2-fluoro-N-methylbenzamide | Fluoro group instead of chloro | Reduced antimicrobial activity |
This table highlights the structural variations among similar compounds and their corresponding biological activities, emphasizing the unique properties of this compound that contribute to its effectiveness.
Case Studies
- Enzyme Inhibition Study : A study evaluated the inhibitory effects of this compound on a specific enzyme involved in bacterial metabolism. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential as an antibacterial agent .
- Anti-inflammatory Research : In vitro experiments demonstrated that the compound could inhibit pro-inflammatory cytokine production in macrophages, indicating its potential utility in treating inflammatory diseases.
- Anticancer Activity Assessment : A recent study investigated the compound's effect on cancer cell lines. It was found to induce apoptosis in certain types of cancer cells while sparing normal cells, highlighting its selectivity and therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
